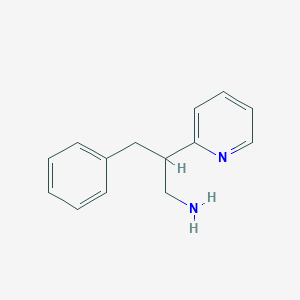

3-Phenyl-2-(pyridin-2-yl)propan-1-amine

描述

Significance of Pyridine (B92270) and Phenyl Moieties within Amine Structures in Drug Discovery

The combination of pyridine and phenyl rings within an amine-containing structure is a well-established strategy in drug design. The pyridine ring, a bioisostere of benzene (B151609), is a "privileged scaffold" found in over 7000 pharmaceutical drugs. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and imparts polarity, which can improve aqueous solubility and bioavailability of drug candidates. researchgate.net Pyridine and its derivatives are known to possess a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netnih.gov

When integrated with an amine group, these aromatic systems create a molecule with a balanced profile of hydrophobicity and hydrophilicity. The amine group, typically protonated at physiological pH, can form crucial ionic bonds and hydrogen bonds, anchoring the molecule to its target site. numberanalytics.com This tripartite structure thus offers a powerful template for designing molecules with specific pharmacological profiles.

Table 2: Roles of Moieties in the 3-Phenyl-2-(pyridin-2-yl)propan-1-amine Scaffold

| Moiety | Key Characteristics & Functions in Drug Discovery |

| Pyridine Ring | Heteroaromatic, polar, basic nitrogen. Acts as a hydrogen bond acceptor, improves water solubility, can serve as a bioisostere for a phenyl ring, and is a core component of many bioactive compounds. researchgate.netsemanticscholar.org |

| Phenyl Group | Aromatic, hydrophobic. Facilitates pi-stacking and hydrophobic interactions with biological targets, provides a stable, rigid scaffold for orienting other functional groups. |

| Primary Alkylamine | Basic, polar. Acts as a hydrogen bond donor, forms ionic interactions when protonated, and serves as a versatile chemical handle for synthetic modification to explore structure-activity relationships. ijrps.com |

Overview of Primary Alkylamine Scaffolds in Bioactive Molecules

Primary alkylamines are ubiquitous structural motifs in a vast number of natural products and synthetic pharmaceuticals. rsc.org Their significance lies in their basicity and their ability to serve as a key interaction point with biological targets. At physiological pH, the primary amine group is typically protonated, forming a positively charged ammonium (B1175870) ion. This allows for strong electrostatic (ionic) interactions with negatively charged residues, such as aspartate or glutamate, commonly found in the active sites of enzymes or the binding pockets of receptors.

Furthermore, the -NH2 group is an excellent hydrogen bond donor, further contributing to binding affinity and specificity. numberanalytics.com From a synthetic chemistry perspective, primary amines are exceptionally useful. They are considered valuable intermediates and building blocks for creating diverse chemical libraries for drug screening through reactions like acylation, alkylation, and reductive amination. ijrps.com This versatility allows medicinal chemists to systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

Current Research Landscape and Potential Academic Interests of the this compound Core

While extensive research specifically on the biological activity of this compound is not widely published, the core scaffold is of significant academic and industrial interest. The focus of current research appears to be on using this and structurally similar compounds as versatile building blocks for more complex molecules. The combination of a rigid aromatic heterocycle and a flexible side chain with a reactive primary amine makes it an ideal starting point for synthesis.

Research into analogous structures provides insight into the potential applications of this core. For instance, related compounds containing pyrazolo[1,5-a]pyrimidine (B1248293) cores linked to a phenyl and a pyridin-2-ylmethylamine moiety have been synthesized and investigated as potent inhibitors of mycobacterial growth, highlighting a potential route for developing new anti-tuberculosis agents. mdpi.com Similarly, a related compound, 3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine, has been explored for its potential anticancer properties, reportedly inhibiting the growth of various cancer cell lines.

The academic interest in the this compound core is therefore centered on its potential as a scaffold for generating novel compounds with diverse therapeutic applications. The strategic placement of the phenyl, pyridine, and amine groups provides a rich platform for exploring structure-activity relationships.

Table 3: Potential Research Directions for the this compound Core

| Potential Research Area | Rationale Based on Analogous Structures |

| Antimicrobial Agents | Pyridine-containing scaffolds are well-known for their antibacterial and antifungal activities. nih.govnih.gov Derivatives could be synthesized and screened against various pathogens, including multidrug-resistant strains. |

| Antitubercular Agents | Research on related pyrazolo[1,5-a]pyrimidines bearing phenyl and pyridinylmethylamine groups has shown potent activity against Mycobacterium tuberculosis. mdpi.com |

| Anticancer Agents | Similar structures combining phenyl and heterocyclic amine motifs have demonstrated the ability to inhibit the growth of cancer cells, suggesting potential for kinase inhibition or other anticancer mechanisms. |

| CNS-Active Agents | The scaffold's structure has features common to molecules that interact with neurotransmitter systems, warranting investigation for potential neurological or psychiatric applications. |

| Ligand Development | The pyridine nitrogen and the primary amine can act as a bidentate N,N'-donor, making the scaffold a candidate for developing ligands used in coordination chemistry and catalysis. |

属性

IUPAC Name |

3-phenyl-2-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-11-13(14-8-4-5-9-16-14)10-12-6-2-1-3-7-12/h1-9,13H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFXXFICMQGLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenyl 2 Pyridin 2 Yl Propan 1 Amine and Structural Analogs

Strategic Approaches to Carbon-Nitrogen Bond Formation

The construction of the aminopropyl chain attached to the pyridine (B92270) ring is a key step in the synthesis of 3-phenyl-2-(pyridin-2-yl)propan-1-amine. Reductive amination and nucleophilic substitution are two of the most common and effective strategies to achieve this transformation.

Reductive Amination of Pyridine- and Phenyl-Substituted Carbonyl Precursors

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, this typically involves the reaction of a suitable ketone precursor, 1-phenyl-2-(pyridin-2-yl)propan-2-one, with an ammonia (B1221849) source, followed by reduction of the resulting imine intermediate.

The general reaction proceeds in two steps. First, the ketone reacts with ammonia or an ammonia equivalent to form an imine. This intermediate is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation being common choices. The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the pyridine or phenyl rings.

| Precursor | Reagents | Reducing Agent | Product | Reference |

| 1-phenyl-2-(pyridin-2-yl)propan-2-one | NH4OAc, MeOH | NaBH3CN | This compound | Theoretical |

| 1-phenyl-2-(pyridin-2-yl)propan-2-one | NH3, H2 | Pd/C | This compound | Theoretical |

This table represents a theoretical application of the reductive amination method to the specific target compound, based on general principles of organic synthesis.

Nucleophilic Substitution Reactions Involving Halogenated Propanamine Intermediates

Another common approach involves the displacement of a leaving group, typically a halogen, from a suitable propylpyridine precursor by an amine nucleophile. For the synthesis of this compound, a key intermediate would be a 2-(1-phenyl-2-halopropyl)pyridine. The reaction with ammonia or a protected ammonia equivalent would then yield the target primary amine.

This method's success is dependent on the availability of the halogenated precursor and the control of potential side reactions, such as elimination or over-alkylation of the amine. The reaction is typically carried out in a suitable solvent with a base to neutralize the hydrogen halide formed during the reaction.

| Halogenated Intermediate | Nucleophile | Solvent | Product | Reference |

| 2-(2-bromo-1-phenylpropyl)pyridine | NH3 | Ethanol | This compound | Theoretical |

| 2-(1-phenyl-2-tosyloxypropyl)pyridine | NaN3 then H2, Pd/C | DMF | This compound | Theoretical |

This table illustrates a theoretical application of nucleophilic substitution for the synthesis of the target compound, based on established chemical principles.

Palladium-Catalyzed Coupling Reactions for Aromatic Ring Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While not a direct method for the final amine installation, these reactions are crucial for constructing the 3-phenyl-2-(pyridin-2-yl)propane backbone. For instance, a Suzuki or Negishi coupling could be employed to attach the phenyl group to a suitable pyridyl-propane precursor.

Alternatively, palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, can be used to form the amine group on a pre-functionalized aromatic core, although this is less common for the synthesis of primary alkylamines.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The carbon atom to which the phenyl and pyridyl groups are attached in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often desirable for pharmaceutical applications.

Stereoselective synthesis can be achieved through several strategies:

Chiral Resolution: A racemic mixture of the amine can be separated into its individual enantiomers by reacting it with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For example, asymmetric reduction of the imine intermediate in a reductive amination pathway using a chiral catalyst can lead to an enantiomerically enriched product.

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure precursor can also lead to the desired enantiomer of the final product.

While specific examples for the stereoselective synthesis of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis are broadly applicable.

Derivatization Strategies of the this compound Backbone

The primary amine group of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially altered biological activities.

N-Alkylation and N-Acylation Procedures for Amine Functionalization

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the primary amine. This can be achieved by reacting the amine with an alkyl halide. To control the degree of alkylation and avoid the formation of tertiary amines or quaternary ammonium (B1175870) salts, reductive amination with an aldehyde or ketone is often the preferred method for mono-alkylation.

N-Acylation is the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

| Derivative Type | Reagent | Base | Product | Reference |

| N-Alkylation | Methyl iodide | Triethylamine | N-methyl-3-phenyl-2-(pyridin-2-yl)propan-1-amine | Theoretical |

| N-Alkylation | Acetone, NaBH3CN | - | N-isopropyl-3-phenyl-2-(pyridin-2-yl)propan-1-amine | Theoretical |

| N-Acylation | Acetyl chloride | Pyridine | N-(3-phenyl-2-(pyridin-2-yl)propyl)acetamide | Theoretical |

| N-Acylation | Benzoic anhydride | DMAP | N-(3-phenyl-2-(pyridin-2-yl)propyl)benzamide | Theoretical |

This table provides theoretical examples of derivatization reactions based on general and well-established procedures for N-alkylation and N-acylation of primary amines.

Aromatic Ring Functionalization via Electrophilic/Nucleophilic Substitution

The structure of this compound contains two distinct aromatic systems: an electron-rich phenyl ring and an electron-deficient pyridine ring. This duality in electronic nature dictates that functionalization of each ring typically requires different strategic approaches, involving either electrophilic or nucleophilic aromatic substitution.

Electrophilic Substitution on the Phenyl Ring

The phenyl group, attached to an alkyl chain, behaves like a typical benzene (B151609) derivative in electrophilic aromatic substitution reactions. The alkyl substituent is a weak activating group and directs incoming electrophiles to the ortho and para positions. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur on the phenyl ring, leading to functionalized analogs. For related phenethylamine (B48288) structures, electrophilic substitution on the phenyl ring is a common strategy to modify the compound's properties. wikipedia.org

Nucleophilic Substitution on the Pyridine Ring

In contrast, the pyridine ring is electron-deficient due to the presence of the electronegative nitrogen atom. This characteristic makes the ring resistant to electrophilic attack but activates it towards nucleophilic aromatic substitution (SNAr). rsc.orgyoutube.com The nitrogen atom withdraws electron density, particularly from the ortho (C2 and C6) and para (C4) positions, making them susceptible to attack by nucleophiles. youtube.com Since the C2 position is already substituted in the parent molecule, nucleophilic attack is most likely to occur at the C4 and C6 positions, especially if a suitable leaving group is present or if the reaction proceeds via a C-H functionalization pathway.

A notable strategy for the functionalization of pyridines, which could be applied to analogs of the target compound, involves their conversion to pyridine N-oxides. This transformation increases the electron density of the ring, facilitating electrophilic substitution at the 4-position, and also activates the 2- and 4-positions for nucleophilic substitution. youtube.com Another advanced method for selective halogenation at the 4-position of a pyridine ring involves the formation of a phosphonium (B103445) salt, which is subsequently displaced by a halide nucleophile in an SNAr-type reaction. nih.govchemrxiv.org

The table below summarizes potential substitution reactions for the functionalization of the aromatic rings based on established chemical principles for phenyl and pyridine moieties.

| Aromatic Ring | Reaction Type | Typical Reagents | Expected Position of Substitution | General Conditions |

|---|---|---|---|---|

| Phenyl | Electrophilic Nitration | HNO₃ / H₂SO₄ | ortho, para | Controlled temperature (e.g., 0-25 °C) |

| Phenyl | Electrophilic Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | ortho, para | Inert solvent, room temperature |

| Pyridine | Nucleophilic Halogenation (via phosphonium salt) | 1. Phosphine Reagent 2. Metal Halide (e.g., LiCl) | C4 | Heating in a suitable solvent |

| Pyridine | Nucleophilic Amination (Chichibabin reaction) | Sodium Amide (NaNH₂) | C6 (and C4) | High temperature in an inert solvent (e.g., toluene (B28343), xylene) |

Chemical Reactivity and Transformation Pathways of 3 Phenyl 2 Pyridin 2 Yl Propan 1 Amine

Oxidation Reactions of the Primary Amine Group to Imines or Nitriles

The primary amine group in 3-Phenyl-2-(pyridin-2-yl)propan-1-amine is susceptible to oxidation, which can selectively yield either imines or nitriles depending on the reagents and reaction conditions employed. This transformation is a fundamental process in organic synthesis for the generation of carbon-nitrogen double and triple bonds.

Imines are typically formed through the oxidative coupling of primary amines. This can be achieved using various catalytic systems, often under mild conditions. For instance, photocatalytic methods using a silicate-supported anatase photocatalyst in the presence of visible light and oxygen can facilitate the homocoupling of primary amines to their corresponding imines. nih.gov Other methods involve metal catalysts like gold nanoparticles or copper complexes, which promote aerobic oxidation. nih.govresearchgate.net The reaction generally proceeds through an initial oxidation to a transient aldehyde-like species, which then condenses with another molecule of the starting amine to form the imine. nih.gov

Nitriles are the products of a more extensive, double dehydrogenation of the primary amine. acs.org This conversion requires stronger oxidizing conditions or specialized catalytic systems. A common and efficient method involves the use of stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or its derivatives (e.g., 4-acetamido-TEMPO) in conjunction with a co-oxidant. nih.govorganic-chemistry.org For example, the combination of catalytic TEMPO with trichloroisocyanuric acid (TCCA) provides a mild and highly selective method for converting primary amines to nitriles in excellent yields. organic-chemistry.org This system is advantageous due to its operational simplicity and tolerance of other functional groups. organic-chemistry.org Metal-based systems, such as those employing copper or ruthenium catalysts, can also facilitate the aerobic oxidation of primary amines to nitriles at room temperature. nih.govresearchgate.net

| Product Type | Reagent/Catalyst System | Typical Conditions | Expected Product from this compound |

|---|---|---|---|

| Imine | TiO₂-Silicate Photocatalyst / O₂ | Visible light, MeCN, 1 atm O₂ | N-(3-phenyl-2-(pyridin-2-yl)propylidene)-3-phenyl-2-(pyridin-2-yl)propan-1-amine |

| Imine | Vanadium Silicates / H₂O₂ | H₂O₂, selective for imine formation | N-(3-phenyl-2-(pyridin-2-yl)propylidene)-3-phenyl-2-(pyridin-2-yl)propan-1-amine |

| Nitrile | TEMPO (catalytic) / TCCA | CH₂Cl₂, 5°C | 3-Phenyl-2-(pyridin-2-yl)propanenitrile |

| Nitrile | (tBu₂bpy)CuI / ABNO / O₂ | Room temperature, aerobic | 3-Phenyl-2-(pyridin-2-yl)propanenitrile |

| Nitrile | 4-acetamido-TEMPO / Oxone | Room temperature, metal-free | 3-Phenyl-2-(pyridin-2-yl)propanenitrile |

Reductive Modifications Leading to Secondary or Tertiary Amine Derivatives

The primary amine of this compound can be readily converted to secondary or tertiary amines through reductive amination, also known as reductive alkylation. wikipedia.orgmasterorganicchemistry.com This versatile, one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine (for primary amines) or enamine (for secondary amines), which is then reduced in situ to the corresponding alkylated amine. wikipedia.orgmdma.ch

The choice of reducing agent is crucial for the success of this reaction. Mild reducing agents are required that selectively reduce the protonated imine (iminium ion) intermediate without reducing the initial carbonyl compound. chemistrysteps.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose due to their mild reactivity and effectiveness under weakly acidic conditions that favor imine formation. masterorganicchemistry.commdma.chchemistrysteps.com

By reacting this compound with different aldehydes or ketones, a wide array of secondary and tertiary amines can be synthesized. For example, reaction with formaldehyde (B43269) will yield the N,N-dimethyl tertiary amine, while reaction with acetaldehyde (B116499) will produce the N-ethyl secondary amine. Subsequent reaction of the secondary amine with another carbonyl compound can lead to the synthesis of tertiary amines with two different alkyl groups. masterorganicchemistry.com

| Desired Product | Carbonyl Reagent | Typical Reducing Agent | Expected Product Structure |

|---|---|---|---|

| Secondary Amine | Acetaldehyde (CH₃CHO) | NaBH₃CN or NaBH(OAc)₃ | N-ethyl-3-phenyl-2-(pyridin-2-yl)propan-1-amine |

| Secondary Amine | Acetone ((CH₃)₂CO) | NaBH₃CN or NaBH(OAc)₃ | N-isopropyl-3-phenyl-2-(pyridin-2-yl)propan-1-amine |

| Secondary Amine | Benzaldehyde (C₆H₅CHO) | NaBH₃CN or NaBH(OAc)₃ | N-benzyl-3-phenyl-2-(pyridin-2-yl)propan-1-amine |

| Tertiary Amine | Formaldehyde (HCHO) (excess) | NaBH₃CN or HCOOH (Eschweiler-Clarke) | N,N-dimethyl-3-phenyl-2-(pyridin-2-yl)propan-1-amine |

| Tertiary Amine | Sequential reaction: 1. CH₃CHO/NaBH₃CN 2. C₂H₅CHO/NaBH₃CN | NaBH₃CN or NaBH(OAc)₃ | N-ethyl-N-methyl-3-phenyl-2-(pyridin-2-yl)propan-1-amine |

Electrophilic Aromatic Substitution on the Pyridine (B92270) and Phenyl Rings

The this compound molecule contains two aromatic rings, each with distinct reactivity towards electrophilic aromatic substitution (SₑAr). wikipedia.org The outcome of such reactions is governed by the electronic properties of both the rings and the substituents they bear.

The phenyl ring is substituted with an alkyl group, which is an activating, ortho-, para-director. wikipedia.org This means that the phenyl ring is more reactive than benzene (B151609) towards electrophiles, and substitution will preferentially occur at the positions ortho (C-2', C-6') and para (C-4') to the propyl-amine chain.

Conversely, the pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. quimicaorganica.orgquora.com This makes it significantly less reactive towards electrophilic attack than benzene. quimicaorganica.orgechemi.com The nitrogen atom deactivates the ring, and any substitution that does occur is directed to the meta position (C-3 and C-5). quimicaorganica.orgaklectures.com Furthermore, under the strongly acidic conditions often required for SₑAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq This further deactivates the ring, making substitution even more difficult and requiring harsh reaction conditions, such as high temperatures. uoanbar.edu.iqpearson.com Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine. quimicaorganica.org

| Reaction | Typical Reagents | Target Ring | Expected Regioselectivity & Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Phenyl Ring | Ortho/Para substitution (e.g., 2-(1-amino-3-(4-nitrophenyl)propan-2-yl)pyridine) |

| Nitration | KNO₃ / fuming H₂SO₄, ~300°C | Pyridine Ring | Meta substitution (e.g., 3-Phenyl-2-(3-nitro-pyridin-2-yl)propan-1-amine) - low yield |

| Bromination | Br₂ / FeBr₃ | Phenyl Ring | Ortho/Para substitution (e.g., 2-(1-amino-3-(4-bromophenyl)propan-2-yl)pyridine) |

| Bromination | Br₂ / Oleum, ~130°C | Pyridine Ring | Meta substitution (e.g., 2-(3-bromo-pyridin-2-yl)-3-phenyl-propan-1-amine) - low yield |

| Sulfonation | fuming H₂SO₄ | Phenyl Ring | Ortho/Para substitution (e.g., 4-(3-amino-2-(pyridin-2-yl)propyl)benzenesulfonic acid) |

| Sulfonation | SO₃ / H₂SO₄, ~230°C | Pyridine Ring | Meta substitution (e.g., 2-(2-(1-amino-3-phenylpropyl))pyridine-5-sulfonic acid) - low yield |

Nucleophilic Aromatic Substitution on the Pyridine Ring

In contrast to its low reactivity towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org This reactivity is particularly enhanced at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom, as the negative charge of the intermediate Meisenheimer-like complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comechemi.comquora.com

In this compound, the substituent is at the 2-position. While direct substitution of a hydrogen atom is possible under specific conditions, SₙAr reactions on pyridines typically involve the displacement of a good leaving group (like a halide) located at an activated position. However, a classic example of direct nucleophilic substitution on an unsubstituted pyridine ring is the Chichibabin reaction . wikipedia.org This reaction involves heating pyridine with sodium amide (NaNH₂) in an inert solvent to directly install an amino group at the 2-position, with the formal loss of a hydride ion (H⁻). chemistnotes.comscientificupdate.com

Applying this principle, if this compound were subjected to Chichibabin-type conditions, the incoming nucleophile (e.g., NH₂⁻) would preferentially attack the other activated positions, C-6 and C-4. Attack at the C-6 position would be the most likely outcome. It is important to note that the existing amino group would likely be deprotonated under these strongly basic conditions.

| Reaction Type | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| Chichibabin Amination | Sodium Amide (NaNH₂) | High temperature in toluene (B28343) or xylene | 3-Phenyl-2-(6-amino-pyridin-2-yl)propan-1-amine |

| Alkylation (with a leaving group) | Organolithium (e.g., BuLi) on a 6-halo-2-substituted pyridine analog | Anhydrous solvent (e.g., THF, ether) | Displacement of the halide at the 6-position by the butyl group |

Comparative Chemical Reactivity with Related Alkylamine Structures

To understand the unique reactivity of this compound, it is useful to compare it with simpler, related structures such as phenethylamine (B48288) and a hypothetical 2-propylamine-pyridine.

Phenethylamine contains a primary amine and a phenyl ring. The phenyl ring activates the benzylic position to some extent and directs electrophilic substitution to the ortho and para positions. The amine group itself behaves as a typical primary alkylamine.

2-(Alkyl)amine-pyridine , on the other hand, features an electron-withdrawing pyridine ring. The pyridine nitrogen reduces the electron density of the ring, making it unreactive to electrophilic substitution but activated for nucleophilic substitution. echemi.com The basicity of the amine group is also slightly reduced due to the inductive electron-withdrawing effect of the nearby pyridine ring.

In This compound , these effects are combined.

Amine Group Reactivity: The basicity and nucleophilicity of the primary amine are influenced by the electronic effects of both aromatic rings. The electron-withdrawing pyridine ring tends to decrease the basicity, while the phenyl group has a less pronounced effect.

Aromatic Ring Reactivity: The molecule possesses both an electron-rich ring (phenyl) susceptible to electrophilic attack and an electron-poor ring (pyridine) susceptible to nucleophilic attack. This dual nature allows for selective functionalization at either ring by choosing the appropriate reaction type (electrophilic vs. nucleophilic). The reactivity of the phenyl ring towards electrophiles is largely independent of the pyridine ring, and vice versa, allowing for orthogonal chemical modifications. This contrasts with phenethylamine, which only offers a site for electrophilic substitution, and 2-(alkyl)amine-pyridine, which is primarily a substrate for nucleophilic substitution. stackexchange.comvaia.com

This combination of functionalities makes this compound a versatile scaffold for chemical synthesis, offering multiple, distinct reaction pathways for the creation of complex derivatives.

Structure Activity Relationship Sar Investigations of 3 Phenyl 2 Pyridin 2 Yl Propan 1 Amine Analogs

Elucidation of Amine Functionality's Role in Biological Interactions (Primary vs. Tertiary Amine)

The nature of the amine group in psychoactive compounds is a key determinant of their interaction with biological targets. In the case of phenylethylamine-type structures, the degree of substitution on the nitrogen atom can significantly influence potency and selectivity. For many receptor systems, a primary amine is optimal for establishing crucial hydrogen bonds.

For instance, in studies of β-phenethylamines targeting the human trace amine-associated receptor 1 (hTAAR1), a receptor involved in neuromodulation, the primary amine of the parent compound is found to be crucial for its activity. The conversion of this primary amine to a secondary amine through N-methylation typically results in a minor to moderate decrease in potency. However, further alkylation to a tertiary amine often leads to a substantial reduction in activity. This suggests that while a secondary amine may still be able to participate in the necessary interactions with the receptor, the increased steric bulk and altered basicity of a tertiary amine are generally detrimental to binding and/or activation.

This trend is not universal and can be target-dependent. In some cases, N-alkylation can lead to compounds with altered selectivity profiles or even a switch from agonist to antagonist activity. The introduction of larger N-alkyl groups can also influence pharmacokinetic properties, such as lipophilicity and metabolic stability.

Illustrative Data Table: Effect of Amine Substitution on Receptor Potency

| Compound | Amine Functionality | Relative Potency (Illustrative) |

| 3-Phenyl-2-(pyridin-2-yl)propan-1-amine | Primary | 100% |

| N-Methyl-3-phenyl-2-(pyridin-2-yl)propan-1-amine | Secondary | 30-50% |

| N,N-Dimethyl-3-phenyl-2-(pyridin-2-yl)propan-1-amine | Tertiary | <10% |

Impact of Aromatic Ring Substitution Patterns on Biological Activity

Substitution on both the phenyl and pyridinyl rings of this compound analogs can profoundly affect their biological activity. The nature and position of these substituents can modulate receptor binding affinity, selectivity, and functional activity through a combination of electronic and steric effects.

Similarly, the substitution pattern on the phenyl ring is crucial. The position of substituents (ortho, meta, or para) can dictate the orientation of the phenyl ring within the receptor's binding pocket and can introduce or disrupt key interactions. For many psychoactive phenethylamines, para-substitution is often favored, as it generally avoids steric clashes and can allow for favorable interactions in the deeper regions of the binding pocket.

The electronic properties of substituents on the aromatic rings, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its biological target. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, can enhance binding by modulating the pKa of the amine or by participating in specific interactions like halogen bonding. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, a 4-fluoro substitution on a phenyl ring was found to be among the most potent, possibly by blocking metabolic pathways.

Conversely, electron-donating groups, such as methoxy (B1213986) or methyl groups, can also enhance activity, often by increasing the electron density of the aromatic ring and thereby strengthening π-π stacking or cation-π interactions with the receptor.

Steric bulk is another critical factor. Large, bulky substituents can be detrimental to activity if they cause steric hindrance and prevent the molecule from adopting the optimal conformation for receptor binding. However, in some cases, carefully placed bulky groups can enhance selectivity by preventing binding to off-target receptors with smaller binding pockets.

Illustrative Data Table: Influence of Phenyl Ring Substituents on Biological Activity

| Phenyl Ring Substituent | Electronic Effect | Steric Effect | Predicted Biological Activity (Illustrative) |

| 4-Fluoro | Electron-withdrawing | Small | High |

| 4-Methoxy | Electron-donating | Medium | High |

| 4-Methyl | Electron-donating | Medium | Moderate to High |

| 4-Nitro | Strongly Electron-withdrawing | Medium | Variable |

| 3,4-Dichloro | Electron-withdrawing | Medium | Moderate |

| 4-tert-Butyl | Electron-donating | Large | Low |

Note: This table provides an illustrative overview of expected trends based on general SAR principles for related compounds, as specific quantitative data for a homologous series of this compound analogs is not available.

Conformational Flexibility and Chain Length Effects of the Propan-1-amine Moiety

The length of the alkyl chain is also a critical parameter. In many classes of bioactive molecules, altering the chain length by even a single carbon atom can have a profound impact on activity. A shorter (ethylene) or longer (butylene) chain would alter the spatial relationship between the aromatic rings and the amine, which could either improve or diminish the alignment with the key interaction points within the receptor. For instance, studies on diradical-Pt(II) complexes have shown that ethylene (B1197577) and propylene (B89431) linkers can lead to different kinetic stabilities, highlighting the importance of the linker length in molecular properties. While not directly analogous, this illustrates the principle that the length and nature of the linker are crucial for optimal biological function.

Stereochemical Influences on Pharmacological Profiles and Target Specificity

The this compound molecule possesses a chiral center at the C2 position of the propane (B168953) chain. Consequently, it can exist as a pair of enantiomers, (R)- and (S)-3-Phenyl-2-(pyridin-2-yl)propan-1-amine. It is a well-established principle in pharmacology that biological systems, being chiral themselves, often exhibit stereoselectivity in their interactions with chiral molecules. The two enantiomers of a chiral drug can have significantly different pharmacological activities, potencies, and even metabolic fates.

For many psychoactive compounds, one enantiomer is often significantly more potent than the other. This is because the three-dimensional arrangement of the substituents around the chiral center of the more active enantiomer allows for a more favorable interaction with the chiral binding site of the receptor. For example, in the case of amphetamine, the (S)-enantiomer (dextroamphetamine) is a more potent central nervous system stimulant than the (R)-enantiomer (levoamphetamine).

The stereochemistry at the C2 position of this compound would be expected to be a critical determinant of its biological activity. The differential orientation of the phenylmethyl, pyridin-2-yl, and aminomethyl groups in the two enantiomers would lead to distinct binding modes and affinities at their target receptors. Therefore, the pharmacological profile of the racemic mixture could be a composite of the activities of the two individual enantiomers, which might even interact with different sets of receptors. A thorough understanding of the pharmacology of this compound would necessitate the separate evaluation of its individual enantiomers.

Molecular Interactions and Pharmacological Target Engagement of 3 Phenyl 2 Pyridin 2 Yl Propan 1 Amine Derivatives

Non-Covalent Interactions with Biological Macromolecules

The biological activity of 3-Phenyl-2-(pyridin-2-yl)propan-1-amine derivatives is underpinned by their ability to form non-covalent bonds with protein targets. These interactions, though individually weak, collectively contribute to the stability of the ligand-receptor complex and are essential for modulating the protein's function.

Hydrogen Bonding Propensities of the Amine Group

The primary amine group in the this compound scaffold is a key player in molecular recognition, capable of acting as both a hydrogen bond donor and acceptor. In an unprotonated state, the lone pair of electrons on the nitrogen atom can accept a hydrogen bond, while the two hydrogen atoms can be donated. This dual functionality allows for the formation of robust hydrogen bonding networks within the binding sites of biological targets, such as the hinge region of kinases. These interactions are critical for anchoring the ligand in the correct orientation to exert its inhibitory effect.

Pi-Pi Stacking and Hydrophobic Interactions of Aromatic Rings

The presence of both a phenyl and a pyridin-2-yl ring in the structure of this compound derivatives facilitates multiple aromatic interactions. Pi-pi stacking, an attractive non-covalent interaction between the electron clouds of aromatic rings, is a significant contributor to the binding affinity. These interactions can occur between the ligand's aromatic rings and the side chains of aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding pocket.

Ligand-Receptor Binding Modalities and Affinities

The specific orientation and conformation adopted by this compound derivatives upon binding to a receptor determine the modality and affinity of the interaction. Molecular docking studies and X-ray crystallography of analogous compounds have provided insights into these binding modes.

For instance, in kinase inhibition, derivatives often bind to the ATP-binding pocket. The pyridin-2-yl moiety can form hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) part of ATP. The phenyl group can then extend into a hydrophobic pocket, forming van der Waals and pi-pi stacking interactions. The affinity of these interactions, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the ligand's potency. Variations in the substitution patterns on the aromatic rings can significantly modulate these affinities by altering the electronic and steric properties of the molecule.

Identified Molecular Targets of this compound Analogs

Research into derivatives of this compound has led to the identification of several key molecular targets, primarily within the families of protein kinases and G-protein coupled receptors.

Kinase Inhibition (e.g., MPS1 Kinase, Aurora Kinases, Glycogen Synthase Kinase-3β)

Derivatives incorporating the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold have been identified as ligand-efficient inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are attractive targets for cancer therapy. nih.govnih.gov X-ray crystallography studies have elucidated the binding mode of these fragments, revealing key interactions with a conserved lysine (B10760008) residue. nih.govnih.gov

Similarly, compounds based on the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold have been designed and evaluated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in neuroinflammatory processes and Alzheimer's disease. nih.gov One such derivative, compound 36, demonstrated an IC50 of 70 nM against GSK-3β. nih.gov The binding mode of these inhibitors involves the N-(pyridin-2-yl)cyclopropanecarboxamide fragment forming hydrogen bonds with the main chain of Val135 in the GSK-3β active site. nih.gov

Inhibitory Activity of this compound Analogs against Kinases

| Analog Scaffold | Target Kinase | IC50 / Ki | Reference |

|---|---|---|---|

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1 | Ki = 35 µM | nih.gov |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | Ki = 71 µM | nih.gov |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | Aurora A | Ki = 2.4 µM | nih.gov |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A | Ki = 14 µM | nih.gov |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | Aurora B | Ki = 1.3 µM | nih.gov |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B | Ki = 11 µM | nih.gov |

| N-(pyridin-2-yl)cyclopropanecarboxamide derivative (Compound 36) | GSK-3β | IC50 = 70 nM | nih.gov |

Histamine (B1213489) H1 Receptor Interaction as an Inverse Agonist

Structurally related compounds, such as pheniramine, which shares the phenyl, pyridin-2-yl, and ethylamine (B1201723) substructures, are well-known first-generation antihistamines that act as inverse agonists at the histamine H1 receptor. pdbj.org Inverse agonists stabilize the inactive conformation of the receptor, thereby reducing its basal activity even in the absence of the natural agonist, histamine. pdbj.org

Molecular docking studies of chlorpheniramine, a close analog of pheniramine, with a homology model of the histamine H1 receptor have provided insights into the binding interactions. academicjournals.org These studies suggest that the antagonist binds to the receptor, blocking the action of endogenous histamine and providing relief from allergic symptoms. academicjournals.org The binding affinity of various antihistamines to the H1 receptor has been determined through radioligand binding assays, often reported as Ki values. researchgate.netacs.orgresearchgate.netnih.gov

Binding Affinities of Structurally Related Compounds to the Histamine H1 Receptor

| Compound | Binding Affinity (Ki) | Reference |

|---|---|---|

| Diphenhydramine | pIC50 = 4.08 (IC50 = 84,000 nM) | guidetopharmacology.org |

| Desloratadine | Long Residence Time | acs.org |

| Histamine | Ki ≈ 13.5 µM | researchgate.net |

| Clemastine | - | nih.gov |

| Chlorpheniramine | - | nih.gov |

| Triprolidine | - | nih.gov |

Modulation of Neurotransmitter Transporters and Systems

The structural framework of this compound is present in molecules designed to interact with neurotransmitter transporters. A notable example is the derivative (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine, which has been developed as a high-affinity probe for the norepinephrine (B1679862) transporter (NET). Alterations in norepinephrine signaling are implicated in major depressive disorder, making NET a significant target for antidepressant medications.

Research has demonstrated that this radiolabeled derivative exhibits high and saturable binding to NET. This interaction underscores the potential of the 3-phenyl-propan-1-amine backbone, in combination with a pyridine (B92270) ring, to selectively target and modulate the function of critical neurotransmitter transporters. The specific binding characteristics of this derivative are crucial for its application in neuroimaging studies to map the distribution and density of NET in the brain.

Interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Beta (PDGF-β)

While direct studies on this compound derivatives targeting VEGFR-2 and PDGF-β are limited, research on structurally related compounds highlights the potential of the pyridine and phenylpropanamine moieties in the design of kinase inhibitors. For instance, a series of 7-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of both PDGF-β receptor and VEGFR-2. nih.gov This indicates that the inclusion of a pyridine-containing heterocycle can contribute to significant inhibitory activity against these key regulators of angiogenesis.

Furthermore, quinoxaline-3-propanamide derivatives have been investigated as VEGFR-2 inhibitors, demonstrating that the propanamide scaffold can be a viable backbone for targeting this receptor. nih.gov Although not direct derivatives, these findings suggest that the this compound core could be a valuable starting point for the development of novel VEGFR-2 and PDGF-β inhibitors.

Inhibition of Cholesterol Ester Transfer Protein (CETP)

The inhibition of cholesteryl ester transfer protein (CETP) is a therapeutic strategy aimed at raising high-density lipoprotein (HDL) cholesterol levels. Structurally related compounds to this compound have been explored as CETP inhibitors. A patent has been filed for N-((3-benzyl)-2,2-(bis-phenyl)-propan-1-amine derivatives as potent CETP inhibitors. wipo.int This highlights the potential of the phenylpropan-1-amine scaffold in the design of molecules that can modulate lipid transfer in the plasma.

Additionally, research on diphenylpyridylethanamine (DPPE) and triphenylethanamine (TPE) series of CETP inhibitors further underscores the importance of the phenyl and pyridine moieties in achieving potent inhibition. nih.gov While these compounds differ in their core structure from this compound, the consistent presence of these key functional groups in active CETP inhibitors suggests a favorable interaction with the protein's binding site.

Antimicrobial Targets (e.g., DNA Gyrase, specific bacterial enzymes)

Derivatives incorporating the this compound scaffold have shown promise as antimicrobial agents by targeting essential bacterial enzymes like DNA gyrase. DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and is a well-established target for antibacterial drugs.

For example, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have demonstrated antimycobacterial activity. mdpi.com The presence of the pyridin-2-ylmethylamine substructure is critical for their biological activity. Similarly, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated as antibacterial agents, showing that the pyridine ring is a key component for their antimicrobial effects. nih.gov

Furthermore, studies on N-phenylpyrrolamide derivatives as DNA gyrase inhibitors have incorporated pyridine-containing substituents to enhance binding affinity through π-stacking interactions with key amino acid residues in the enzyme's active site. Molecular docking investigations of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives have also suggested their potential as DNA gyrase inhibitors. nih.gov

Below is a table summarizing the antimicrobial activity of some related derivatives:

| Compound Class | Target Organism(s) | Target Enzyme/Mechanism | Reference |

| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterium tuberculosis | Not specified | mdpi.com |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Not specified | nih.gov |

| N-phenylpyrrolamide derivatives with pyridine substituents | Gram-positive and Gram-negative bacteria | DNA Gyrase | |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives | Gram-positive and Gram-negative bacteria | Not specified | nih.gov |

Enzyme Inhibition in Metabolic Pathways (e.g., PTP1B, α-Glucosidase, α-Amylase)

Derivatives containing the 3-phenyl and pyridine moieties have been investigated for their potential to inhibit key enzymes in metabolic pathways, which are important targets for the treatment of type 2 diabetes and obesity.

α-Glucosidase and α-Amylase Inhibition:

The inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the gut, can help to control postprandial hyperglycemia. A series of substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds have been identified as potent α-glucosidase inhibitors, with some derivatives showing better inhibition than the standard drug acarbose. researchgate.net Additionally, 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridin-2(1H)-ones have also demonstrated significant α-glucosidase inhibitory activity. nih.govresearchgate.net

Structurally related 1,3-diaryl-3-(arylamino)propan-1-one derivatives have been evaluated as potential α-amylase inhibitors. nih.govresearchgate.net These findings suggest that the phenylpropanone backbone is a viable scaffold for targeting this enzyme.

The following table presents data on the α-glucosidase inhibitory activity of some related compounds:

| Compound Series | Best Performing Derivative (IC50) | Standard (Acarbose IC50) | Reference |

| Substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thioureas | 22.46 ± 0.65 µM | 38.22 ± 0.12 µM | researchgate.net |

| 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones | 3.66 mM | 13.88 mM | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.gov While direct evidence for this compound derivatives as PTP1B inhibitors is not yet available, the general structural features are present in other classes of PTP1B inhibitors. This suggests that with appropriate structural modifications, derivatives of this scaffold could potentially be developed as PTP1B inhibitors.

Computational and Theoretical Investigations of 3 Phenyl 2 Pyridin 2 Yl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to map out the energy landscape and electron distribution.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable conformation (optimized geometry) of a molecule by finding the minimum energy structure. For 3-Phenyl-2-(pyridin-2-yl)propan-1-amine, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. researchgate.netnih.gov The optimization process reveals the preferred spatial arrangement of the phenyl and pyridinyl rings relative to the flexible propan-1-amine chain.

Once the geometry is optimized, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated infrared (IR) spectrum serves as a valuable tool for interpreting experimental spectroscopic data and confirming the molecular structure. The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. nih.gov

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (Phenyl Ring) | Bond length within the benzene (B151609) ring | ~1.39 Å |

| C-N (Pyridine Ring) | Bond length within the pyridine (B92270) ring | ~1.34 Å |

| C-C (Propane Chain) | Single bond length in the aliphatic chain | ~1.53 Å |

| C-N (Amine) | Bond length of the primary amine | ~1.47 Å |

| Dihedral Angle | Torsion angle between Phenyl and Pyridinyl rings | Variable (depends on conformation) |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net For this compound, which contains chromophores (the phenyl and pyridine rings), TD-DFT can calculate the energies of electronic transitions from the ground state to various excited states. These transitions, such as π → π* and n → π*, are responsible for the molecule's absorption of light. The output provides the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.comirjweb.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's reactivity. researchgate.netnih.gov These descriptors are calculated as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These parameters help predict how the molecule will behave in a chemical reaction. For instance, a high electrophilicity index indicates a good electrophile.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stabilization Energies

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. uni-muenchen.de This method provides valuable information about charge distribution and intramolecular interactions.

| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N (Pyridine) | π(C-C) (Pyridine Ring) | n → π | High |

| π(C-C) (Phenyl Ring) | π(C-C) (Phenyl Ring) | π → π | High |

| LP(1) N (Amine) | σ(C-C) (Aliphatic Chain) | n → σ | Moderate |

| σ(C-H) | σ(C-C) | σ → σ | Low |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics simulations are employed. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. mdpi.com The process involves placing the ligand in the binding site of a receptor and using a scoring function to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. A more negative score usually indicates a more favorable binding interaction.

Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. nih.govresearchgate.net For the title compound, the primary amine group is a potential hydrogen bond donor and acceptor, while the phenyl and pyridine rings can participate in hydrophobic and π-π stacking interactions. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| e.g., Kinase XYZ | -8.5 | Asp145 | Hydrogen Bond (with -NH2 group) |

| Phe80 | π-π Stacking (with Pyridine ring) | ||

| Leu25, Val33 | Hydrophobic Interaction (with Phenyl ring) |

Prediction of Key Pharmacokinetic Parameters (e.g., LogP, Topological Polar Surface Area (TPSA)) relevant to in silico screening

Before a compound is synthesized, its potential as a drug can be assessed using in silico predictions of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. rfppl.co.inisca.me This process helps to filter out candidates that are likely to fail due to poor pharmacokinetics. Several key parameters are evaluated:

LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of a compound. It influences absorption and distribution. For this compound, the predicted XlogP is 2.0, suggesting moderate lipophilicity. uni.lu

Topological Polar Surface Area (TPSA): TPSA is calculated based on the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration. A TPSA value below 140 Ų is generally considered favorable for good oral bioavailability. nih.gov The TPSA for this compound is approximately 38.9 Ų.

Drug-Likeness Rules: These are sets of guidelines, like Lipinski's Rule of Five, that evaluate if a compound's physicochemical properties are similar to those of known oral drugs. nih.gov Web tools like SwissADME and pkCSM are frequently used to predict these properties. rfppl.co.inresearchgate.net

| Parameter | Predicted Value/Evaluation | Importance |

|---|---|---|

| Molecular Formula | C14H16N2 | Basic chemical information |

| Molecular Weight | 212.29 g/mol | Influences diffusion and transport (Lipinski: <500) |

| XlogP | 2.0 uni.lu | Measures lipophilicity (Lipinski: ≤5) |

| TPSA | ~38.9 Ų | Predicts membrane permeability (Oral bioavailability: ≤140 Ų) |

| Hydrogen Bond Donors | 1 (from -NH2) | Influences solubility and binding (Lipinski: ≤5) |

| Hydrogen Bond Acceptors | 2 (both N atoms) | Influences solubility and binding (Lipinski: ≤10) |

| Lipinski's Rule of Five | Passes (0 violations) | Indicates potential for oral bioavailability |

| GI Absorption | High (Predicted) | Likelihood of absorption from the gut |

| BBB Permeant | Yes (Predicted) | Likelihood of crossing the blood-brain barrier |

Advanced Analytical Characterization Techniques for Research on 3 Phenyl 2 Pyridin 2 Yl Propan 1 Amine

Vibrational Spectroscopy for Structural Elucidation (FTIR and FT-Raman)

In a typical analysis, the FTIR spectrum would reveal key stretching and bending vibrations. For 3-Phenyl-2-(pyridin-2-yl)propan-1-amine, expected characteristic bands would include:

N-H stretching of the primary amine group, typically appearing as a medium-intensity doublet in the 3300-3500 cm⁻¹ region.

C-H stretching from the aromatic (phenyl and pyridyl) rings above 3000 cm⁻¹ and from the aliphatic (propan) backbone below 3000 cm⁻¹.

C=C and C=N stretching within the aromatic rings, expected in the 1400-1600 cm⁻¹ region.

N-H bending (scissoring) of the primary amine, typically found around 1590-1650 cm⁻¹.

C-N stretching of the amine, located in the 1000-1200 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information. Due to different selection rules, vibrations that are weak in FTIR may be strong in Raman, and vice versa. For this compound, the symmetric vibrations of the aromatic rings are often prominent in the Raman spectrum.

While specific experimental data for this compound is not widely published, analysis of structurally similar compounds demonstrates the power of this approach. For instance, a detailed vibrational analysis of the related compound N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine utilized Density Functional Theory (DFT) calculations to assign experimental FTIR and FT-Raman spectra, a common practice for unambiguous peak identification.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| C=C/C=N Ring Stretch | 1400-1600 | Strong |

| N-H Bend (Amine) | 1590-1650 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Isomer Differentiation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in this compound. Through ¹H (proton) and ¹³C (carbon-13) NMR, the chemical environment of each nucleus can be mapped, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for:

Aromatic Protons: Signals for the five protons of the phenyl group and the four protons of the pyridyl group would typically appear in the downfield region (approx. 7.0-8.5 ppm). The specific splitting patterns (e.g., doublets, triplets) would confirm their relative positions on the rings.

Aliphatic Protons: The protons on the three-carbon chain (CH, CH₂, CH₂N) would resonate in the upfield region (approx. 2.5-4.0 ppm). The coupling between these protons would create complex multiplets, confirming the propane (B168953) backbone structure.

Amine Protons: The two protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct peaks for each of the 14 carbon atoms in the molecule, with aromatic carbons appearing downfield (approx. 120-160 ppm) and aliphatic carbons appearing upfield (approx. 20-60 ppm).

NMR is also crucial for differentiating between structural isomers, such as 3-Phenyl-1-(pyridin-2-yl)propan-1-amine, where the connectivity of the propane chain to the rings and the amine group is different. The distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra would provide an unambiguous fingerprint for each specific isomer. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton-proton and proton-carbon correlations, respectively.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the calculation of a unique elemental formula.

For this compound (C₁₄H₁₆N₂), the theoretical monoisotopic mass is 212.13135 Da. When analyzed by HRMS using a soft ionization technique like electrospray ionization (ESI), the compound is expected to be detected as the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion would yield a value extremely close to its calculated exact mass of 213.13863 Da. uni.lu This finding provides strong evidence for the molecular formula C₁₄H₁₇N₂⁺, confirming the compound's identity.

Furthermore, fragmentation analysis (MS/MS) can be performed on the parent ion to gain further structural information. By inducing fragmentation, characteristic neutral losses and fragment ions are produced. Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Cleavage of the C-C bond adjacent to the amine, resulting in the loss of CH₂NH₂.

Benzylic cleavage of the bond between the phenyl-bearing carbon and the rest of the chain.

Cleavage of the bond connecting the pyridyl group to the aliphatic chain.

Analysis of these fragment ions helps to piece together the molecular structure, complementing the data obtained from NMR and vibrational spectroscopy.

Table 2: Predicted HRMS Adducts for this compound

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₇N₂⁺ | 213.13863 |

| [M+Na]⁺ | C₁₄H₁₆N₂Na⁺ | 235.12057 |

| [M+K]⁺ | C₁₄H₁₆N₂K⁺ | 251.09451 |

Data sourced from predicted values on PubChem. uni.lu

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

For compounds that can be crystallized, single-crystal X-ray Diffraction (XRD) offers the most definitive structural analysis by providing a precise three-dimensional map of atomic positions in the solid state. This technique is unparalleled in its ability to determine exact bond lengths, bond angles, and torsional angles.

Chromatographic Methods for Analytical Purity Assessment and Isolation in Research

Chromatographic methods are essential for both the purification of this compound after synthesis and the assessment of its analytical purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC): This is the most common method for analyzing the purity of non-volatile organic compounds. A typical setup for this compound would involve:

Mode: Reversed-phase HPLC, which separates compounds based on their hydrophobicity.

Stationary Phase: A C18 (octadecylsilyl) column is standard for separating moderately polar compounds.

Mobile Phase: A gradient mixture of an aqueous solvent (often with a modifier like 0.1% trifluoroacetic acid or formic acid to ensure protonation of the amine and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

Detection: A UV-Vis detector set to a wavelength where the phenyl and pyridyl rings absorb (e.g., ~254 nm) would be used for quantification. Coupling the HPLC system to a mass spectrometer (LC-MS) would allow for simultaneous purity assessment and mass confirmation of the peak of interest. bldpharm.com

Gas Chromatography (GC): While HPLC is often preferred, GC can also be used for purity analysis if the compound is sufficiently volatile and thermally stable. The primary amine group can sometimes lead to poor peak shape (tailing) on standard GC columns. This can be mitigated by derivatizing the amine group before analysis or by using a specialized basic-deactivated column. The GC would be equipped with a Flame Ionization Detector (FID) for quantitative analysis. google.com

Both techniques are crucial for ensuring that a research sample is free of starting materials, byproducts, and other impurities, which is a prerequisite for any further chemical or biological studies.

Future Research Trajectories and Academic Significance of the 3 Phenyl 2 Pyridin 2 Yl Propan 1 Amine Scaffold

Rational Design of Novel Analogs for Enhanced Biological Selectivity

The rational design of novel analogs based on the 3-Phenyl-2-(pyridin-2-yl)propan-1-amine scaffold is a key avenue for future research. The goal of such design strategies will be to enhance biological selectivity and potency for specific molecular targets. Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.govnih.gov By systematically modifying the core structure, researchers can probe the influence of different functional groups on biological activity.

Key modifications could include:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the phenyl ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved target binding and selectivity. nih.gov

Modifications of the Propan-1-amine Chain: The length and flexibility of the linker between the phenyl and pyridine (B92270) moieties can be altered to optimize the spatial arrangement of these key pharmacophoric features.

| Modification Strategy | Potential Impact on Biological Activity | Rationale |

| Phenyl Ring Substitution | Altered binding affinity and selectivity | Modulates electronic and steric properties for improved target interaction. |

| Pyridine Ring Substitution | Enhanced potency and pharmacokinetic properties | Influences polarity, basicity, and potential for hydrogen bonding. |

| Propan-1-amine Chain Alteration | Optimized spatial orientation of pharmacophores | Adjusts the distance and flexibility between the phenyl and pyridine rings. |

Comprehensive Elucidation of Undiscovered Mechanisms of Action

A significant area for future investigation is the comprehensive elucidation of the mechanisms of action for compounds derived from the this compound scaffold. Given the diverse biological activities of pyridine-containing compounds, this scaffold could interact with a variety of cellular targets. researchgate.netrsc.org

Initial research efforts would likely involve broad-based phenotypic screening to identify potential therapeutic areas. Subsequent target deconvolution studies could employ techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular targets. Understanding the mechanism of action is fundamental for the further development of these compounds as therapeutic agents.

Exploration of Emerging Pharmacological Targets for this Amine Class

The versatility of the pyridine scaffold suggests that the this compound class of amines could be effective against a range of emerging pharmacological targets. nih.govresearchgate.net Pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neurological effects. nih.govrsc.orgnih.gov

Future research should explore the potential of this amine class in therapeutic areas such as:

Oncology: Many pyridine-containing compounds have shown promise as anticancer agents by targeting various pathways involved in cell proliferation and survival. rsc.orgnih.gov

Infectious Diseases: The pyridine nucleus is a component of several antibacterial and antifungal agents. nih.gov

Central Nervous System (CNS) Disorders: The structural similarity to known CNS-active compounds suggests potential applications in treating neurological and psychiatric conditions. nih.gov

| Therapeutic Area | Potential Pharmacological Targets | Relevance of Pyridine Scaffold |

| Oncology | Kinases, Tubulin, DNA | Well-established anti-proliferative activity of pyridine derivatives. rsc.org |

| Infectious Diseases | Bacterial and Fungal Enzymes | The pyridine motif is present in several approved antimicrobial drugs. nih.gov |

| CNS Disorders | Neurotransmitter Receptors and Transporters | Structural resemblance to known neuroactive compounds. nih.gov |

Advanced Computational Modeling in Structure-Based Drug Design for the Scaffold

Advanced computational modeling will be an indispensable tool in the structure-based drug design of novel agents derived from the this compound scaffold. Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their putative biological targets. mdpi.com

These computational approaches can be used to:

Predict the binding affinity of designed analogs.

Identify key interactions between the ligand and the target protein.

Guide the rational design of more potent and selective inhibitors.

The use of computational methods can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Application as Chemical Probes in Biological Pathway Investigations

Derivatives of the this compound scaffold also hold potential for development as chemical probes to investigate biological pathways. By incorporating reporter tags, such as fluorescent dyes or biotin, these molecules can be used to visualize and identify their cellular targets and interaction partners. researchgate.netmdpi.comnih.gov

The development of such chemical probes would be invaluable for:

Target identification and validation.

Studying the downstream effects of target modulation.

Mapping complex biological networks.

The ability to create tailored chemical probes from this scaffold would significantly contribute to our understanding of fundamental biological processes and disease mechanisms.

常见问题

Q. What are the optimal synthetic routes for 3-Phenyl-2-(pyridin-2-yl)propan-1-amine, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via reductive amination of 3-phenyl-2-(pyridin-2-yl)propanal with ammonia or nucleophilic substitution of a halogenated precursor with an amine. For purity, use column chromatography (silica gel, gradient elution) followed by HPLC (C18 column, methanol/water mobile phase). Automated synthesis platforms, such as capsule-based systems, improve reproducibility and reduce human error .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer: Characterize the compound using:

- 1H/13C NMR : Compare chemical shifts to analogous structures (e.g., pyridine-propanamine derivatives). For example, pyridine protons typically resonate at δ 8.3–8.5 ppm .

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What stability considerations are critical for storing this compound?

Methodological Answer: Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity levels. Monitor degradation via HPLC and track impurities (e.g., oxidation byproducts). Store in airtight containers at -20°C under inert gas (N2/Ar) to minimize oxidation .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can SHELX software assist?

Methodological Answer: Crystallization may be hindered by the compound's flexible propan-1-amine chain and aromatic stacking variability. Use SHELXL for structure refinement:

Q. How can enantiomeric purity be analyzed given the chiral center at the 2-position?

Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phase. Alternatively, derivatize the amine with a chiral reagent (e.g., Mosher’s acid chloride) and analyze via 1H NMR for diastereomer splitting .

Q. What computational strategies predict the compound’s binding affinity to histamine H1 receptors?

Methodological Answer: Perform molecular docking (AutoDock Vina) using the H1 receptor crystal structure (PDB: 3RZE). Optimize ligand-receptor interactions by:

- Adjusting protonation states of pyridine and amine groups.

- Validating with free-energy perturbation (FEP) simulations.

Compare results to experimental Ki values from radioligand displacement assays .

Q. How can contradictions in bioactivity data between enzyme inhibition and cellular assays be resolved?

Methodological Answer: Cross-validate using orthogonal assays :

- Enzyme Inhibition : Measure IC50 via fluorescence polarization.

- Cellular Activity : Use calcium flux assays (FLIPR) or β-arrestin recruitment (BRET).

Identify off-target effects via kinome-wide profiling or CRISPR-Cas9 knockout screens .

Q. What structural modifications enhance selectivity for kinase inhibition?

Methodological Answer: Design analogs by:

- Replacing the phenyl group with halogenated or heteroaromatic rings (e.g., 4-pyridyl).

- Introducing steric hindrance (e.g., methyl groups) at the propan-1-amine chain.

Validate selectivity via kinome screening (Eurofins KinaseProfiler) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes